PA-JF549-Nhs

Catalog No.
S005202
CAS No.
1811539-42-0
M.F
C32H25N5O6
M. Wt
575.581
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PA-JF549-Nhs

CAS Number

1811539-42-0

Product Name

PA-JF549-Nhs

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(azetidin-1-yl)-2-diazo-1-oxospiro[indene-3,9'-xanthene]-5-carboxylate

Molecular Formula

C32H25N5O6

Molecular Weight

575.581

InChI

InChI=1S/C32H25N5O6/c33-34-30-29(40)21-6-3-18(31(41)43-37-27(38)9-10-28(37)39)15-24(21)32(30)22-7-4-19(35-11-1-12-35)16-25(22)42-26-17-20(5-8-23(26)32)36-13-2-14-36/h3-8,15-17H,1-2,9-14H2

InChI Key

ZJZWRNGNJDEPEQ-UHFFFAOYSA-N

SMILES

C1CN(C1)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCC6)C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)C4=[N+]=[N-]

Synonyms

2,5-Dioxo-1-pyrrolidinyl 3',6'-di-1-azetidinyl-2-diazo-2,3-dihydro-3-oxospiro[1H-indene-1,9'-[9H]xanthene]-6-carboxylate

Description

Photoactivatable fluorescent dye; supplied as an NHS ester for coupling to primary amine groups. Non-fluorescent until activated at 365 nm. Photochemical quantum yield of uncaging = 2.2%, with improved yield upon protein conjugation. Compatible with self-labeling tag systems (e.g. HaloTag® and SNAPtag®). Suitable for single molecule tracking and super resolution microscopy in live cells, specifically live cell sptPALM and fixed cell PALM. Can be multiplexed with PA Janelia Fluor™ 646, SE to perform two-color sptPALM in live cells with activation at 405 nm. Cell permeable. Excitation maximum = 551 - 553 nm; emission maximum = 570 - 573 nm. HaloTag is a trademark of Promega Corporation, and SNAP-tag is a trademark of New England BioLabs, Inc.

Properties and Function

  • Chemical structure: PA-JF549-NHS is a yellow dye containing an NHS ester functional group. [Source: Tocris Bioscience, ]
  • Fluorescence: It is non-fluorescent until activated by light at a specific wavelength (usually 365 nm). This property allows for targeted labeling within cells. [Source: Tocris Bioscience, ]
  • Applications: PA-JF549-NHS is primarily used for labeling biomolecules containing primary amine groups. This labeling enables researchers to visualize and track the movement and interactions of these molecules within living cells. [Source: MedChemExpress, ]

Advantages

  • High photostability: Once activated, PA-JF549-NHS exhibits minimal bleaching, allowing for long-term observation of labeled molecules. [Source: Tocris Bioscience, ]
  • Cell permeability: PA-JF549-NHS can readily enter living cells, making it suitable for studying intracellular processes. [Source: Tocris Bioscience, ]
  • Compatibility: It can be multiplexed with other Janelia Fluor dyes, enabling researchers to simultaneously track multiple biomolecules within the same cell using different colors. [Source: Tocris Bioscience, ]

Applications in Research

PA-JF549-NHS finds application in various areas of scientific research, including:

  • Super-resolution microscopy: This technique allows researchers to visualize cellular structures at resolutions beyond the diffraction limit of conventional microscopes. PA-JF549-NHS is particularly useful for single-molecule localization microscopy (SMLM) techniques like photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM). [Source: Tocris Bioscience, ]
  • Live-cell imaging: PA-JF549-NHS enables researchers to study the dynamics of biomolecules in living cells, providing valuable insights into cellular processes. [Source: Tocris Bioscience, ]
  • Protein-protein interactions: By labeling specific proteins with PA-JF549-NHS, researchers can investigate how these proteins interact with each other within the cell. [Source: Tocris Bioscience, ]

PA-JF549-Nhs, also known as PA Janelia Fluor 549, is a yellow photoactivatable fluorescent dye designed for biological imaging applications. This compound features a fluorophore moiety, specifically Janelia Fluor 549, which provides its fluorescent properties, and an N-hydroxysuccinimide ester functional group. The NHS ester allows for covalent bonding to primary amines found in biomolecules such as proteins, facilitating the labeling of these biomolecules for visualization in various experimental settings .

PA-JF549-NHS acts as a labeling tool for biomolecules within cells. The NHS ester group covalently binds to primary amines on the target molecule, creating a stable link between the fluorophore and the biomolecule of interest [, , ]. Subsequent exposure to 365 nm light activates the fluorophore, enabling researchers to visualize and track the movement and localization of the labeled biomolecule within living cells [, , ].

The primary chemical reaction involving PA-JF549-Nhs is its conjugation with primary amines. The reaction can be represented as follows:

PA JF549 NHS+R NH2PA JF549 NH R+NHS\text{PA JF549 NHS}+\text{R NH}_2\rightarrow \text{PA JF549 NH R}+\text{NHS}

In this reaction:

  • PA-JF549-NHS is the starting material.
  • R-NH₂ represents the primary amine on the target biomolecule.
  • PA-JF549-NH-R is the resulting conjugate.
  • NHS is the leaving group.

Upon exposure to light at a wavelength of 365 nm, PA-JF549 undergoes a transformation that activates its fluorescence, allowing researchers to visualize the labeled biomolecules within cells .

PA-JF549-Nhs serves as a powerful tool for tracking biomolecules in live cells. Its ability to covalently bind to primary amines enables stable labeling of proteins and other biomolecules, which can then be visualized using fluorescence microscopy techniques. The activation of fluorescence upon light exposure allows for precise spatial and temporal studies of cellular processes, making it invaluable in fields such as cell biology and biochemistry .

The synthesis of PA-JF549-Nhs typically involves the following steps:

  • Fluorophore Preparation: The Janelia Fluor 549 moiety is synthesized or obtained from commercial sources.
  • Formation of NHS Ester: The NHS ester is formed by reacting N-hydroxysuccinimide with an appropriate carboxylic acid derivative of Janelia Fluor 549.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications .

Unique FeaturesPA-Janelia Fluor 646Janelia Fluor 646YesLive Cell ImagingHigher emission wavelength (λem 646 nm)Janelia Fluor 555Janelia Fluor 555YesSuper Resolution MicroscopyShorter wavelength (λem 555 nm)Alexa Fluor 488Alexa Fluor 488YesFlow CytometryBroad range of applicationsCy3Cy3YesGeneral Fluorescence

Research involving PA-JF549-Nhs often focuses on its interactions with various biomolecules. Studies have demonstrated its effectiveness in labeling proteins, allowing researchers to analyze protein localization, dynamics, and interactions within cellular environments. The specificity of the NHS ester reaction with primary amines ensures that labeling occurs selectively at desired sites on target molecules .

XLogP3

3.6

Dates

Modify: 2023-08-15

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